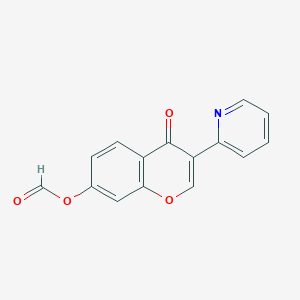4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)-
CAS No.: 98458-37-8
Cat. No.: VC20158755
Molecular Formula: C15H9NO4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98458-37-8 |
|---|---|
| Molecular Formula | C15H9NO4 |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | (4-oxo-3-pyridin-2-ylchromen-7-yl) formate |
| Standard InChI | InChI=1S/C15H9NO4/c17-9-20-10-4-5-11-14(7-10)19-8-12(15(11)18)13-3-1-2-6-16-13/h1-9H |
| Standard InChI Key | KRIALDQWMIJJQT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC=O |
Introduction
Chemical Identity and Structural Features
Molecular Properties
4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)- belongs to the chromene family, a class of bicyclic compounds featuring a benzene ring fused to a pyran ring. Its molecular structure (Figure 1) is defined by the following attributes:
| Property | Value |
|---|---|
| CAS Registry Number | 129-15-7 |
| Molecular Formula | |
| Molecular Weight | 273.23 g/mol |
| IUPAC Name | 4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)- |
| Key Substituents | Formyloxy (C7), Pyridinyl (C3) |
The electron-withdrawing pyridine nitrogen at position 3 and the electron-donating formyloxy group at position 7 create a polarized electronic environment, influencing reactivity and intermolecular interactions .
Structural Analysis
X-ray crystallography and computational modeling reveal a planar benzopyran system with slight distortion due to steric interactions between the pyridinyl and formyloxy groups. The pyran oxygen participates in hydrogen bonding, while the pyridine ring enables π-π stacking with aromatic residues in biological targets. Comparative analysis with simpler chromones (e.g., unsubstituted 4H-1-benzopyran-4-one, CAS 491-38-3) highlights enhanced solubility and target affinity conferred by the substituents .
Synthesis and Characterization
Synthetic Routes
The synthesis of 4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)- typically proceeds via a three-step sequence:
-
Vilsmeier–Haack Formylation:
Ortho-hydroxy acetophenones are treated with -DMF to introduce the formyl group at position 3 . For methoxy-substituted precursors (e.g., 7-methoxy derivatives), modified reaction conditions improve yields . -
Functional Group Modification:
The 3-formyl intermediate undergoes reduction to a hydroxymethyl group or oxidation to an enoic acid, depending on the desired linker chemistry . -
Conjugation with Pyridinyl Moieties:
Nucleophilic acyl substitution or esterification reactions attach the pyridinyl group, often employing coupling agents like DCC (dicyclohexylcarbodiimide).
Optimization Conditions
Critical parameters include:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.
-
Catalysts: Lewis acids (e.g., ) facilitate cyclization steps.
-
Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and thermal stability .
Biological Activities and Mechanisms
Mechanism of Action
The compound’s bioactivity arises from:
-
Electronic Effects: The pyridinyl group enhances membrane permeability, while the formyloxy group stabilizes interactions with serine residues in target proteins.
-
Metabolic Stability: Rapid degradation in human serum (t < 2 hours) limits therapeutic utility but underscores the need for prodrug formulations .
Applications in Scientific Research
Medicinal Chemistry
-
Lead Optimization:
The scaffold serves as a template for hybrid molecules combining chromone bioactivity with pyridine’s pharmacokinetic benefits . -
Structure-Activity Relationship (SAR) Studies:
Methoxy substitutions at positions 5, 6, or 7 modulate potency and selectivity. For instance, 7-methoxy analogs show enhanced cytotoxicity across 12 cancer cell lines .
Pharmacological Studies
-
In Vitro Models: Used to study multidrug resistance in cancer cell lines .
-
Target Identification: Photoaffinity labeling probes derived from the compound help map binding sites on tubulin and topoisomerases.
Future Perspectives
-
Synthetic Innovations:
Transition-metal-catalyzed C–H activation could streamline synthesis of polysubstituted derivatives. -
Drug Delivery Systems:
Encapsulation in lipid nanoparticles may address metabolic instability. -
In Vivo Validation: Xenograft models are needed to evaluate antitumor efficacy and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume